Cas no 2171867-05-1 (4-(chloromethyl)-5-(difluoromethyl)-1-(4-methoxybutan-2-yl)-1H-1,2,3-triazole)

4-(chloromethyl)-5-(difluoromethyl)-1-(4-methoxybutan-2-yl)-1H-1,2,3-triazole Chemical and Physical Properties
Names and Identifiers
-
- EN300-1595283
- 2171867-05-1
- 4-(chloromethyl)-5-(difluoromethyl)-1-(4-methoxybutan-2-yl)-1H-1,2,3-triazole
-
- Inchi: 1S/C9H14ClF2N3O/c1-6(3-4-16-2)15-8(9(11)12)7(5-10)13-14-15/h6,9H,3-5H2,1-2H3
- InChI Key: UIMNRGSKCSRPSQ-UHFFFAOYSA-N
- SMILES: ClCC1=C(C(F)F)N(C(C)CCOC)N=N1
Computed Properties
- Exact Mass: 253.0793461g/mol
- Monoisotopic Mass: 253.0793461g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 39.9Ų
4-(chloromethyl)-5-(difluoromethyl)-1-(4-methoxybutan-2-yl)-1H-1,2,3-triazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1595283-0.1g |
4-(chloromethyl)-5-(difluoromethyl)-1-(4-methoxybutan-2-yl)-1H-1,2,3-triazole |
2171867-05-1 | 0.1g |
$1484.0 | 2023-07-10 | ||
Enamine | EN300-1595283-0.25g |
4-(chloromethyl)-5-(difluoromethyl)-1-(4-methoxybutan-2-yl)-1H-1,2,3-triazole |
2171867-05-1 | 0.25g |
$1551.0 | 2023-07-10 | ||
Enamine | EN300-1595283-250mg |
4-(chloromethyl)-5-(difluoromethyl)-1-(4-methoxybutan-2-yl)-1H-1,2,3-triazole |
2171867-05-1 | 250mg |
$1551.0 | 2023-09-23 | ||
Enamine | EN300-1595283-10000mg |
4-(chloromethyl)-5-(difluoromethyl)-1-(4-methoxybutan-2-yl)-1H-1,2,3-triazole |
2171867-05-1 | 10000mg |
$7250.0 | 2023-09-23 | ||
Enamine | EN300-1595283-1.0g |
4-(chloromethyl)-5-(difluoromethyl)-1-(4-methoxybutan-2-yl)-1H-1,2,3-triazole |
2171867-05-1 | 1.0g |
$1686.0 | 2023-07-10 | ||
Enamine | EN300-1595283-5000mg |
4-(chloromethyl)-5-(difluoromethyl)-1-(4-methoxybutan-2-yl)-1H-1,2,3-triazole |
2171867-05-1 | 5000mg |
$4890.0 | 2023-09-23 | ||
Enamine | EN300-1595283-0.05g |
4-(chloromethyl)-5-(difluoromethyl)-1-(4-methoxybutan-2-yl)-1H-1,2,3-triazole |
2171867-05-1 | 0.05g |
$1417.0 | 2023-07-10 | ||
Enamine | EN300-1595283-10.0g |
4-(chloromethyl)-5-(difluoromethyl)-1-(4-methoxybutan-2-yl)-1H-1,2,3-triazole |
2171867-05-1 | 10.0g |
$7250.0 | 2023-07-10 | ||
Enamine | EN300-1595283-2.5g |
4-(chloromethyl)-5-(difluoromethyl)-1-(4-methoxybutan-2-yl)-1H-1,2,3-triazole |
2171867-05-1 | 2.5g |
$3304.0 | 2023-07-10 | ||
Enamine | EN300-1595283-5.0g |
4-(chloromethyl)-5-(difluoromethyl)-1-(4-methoxybutan-2-yl)-1H-1,2,3-triazole |
2171867-05-1 | 5.0g |
$4890.0 | 2023-07-10 |
4-(chloromethyl)-5-(difluoromethyl)-1-(4-methoxybutan-2-yl)-1H-1,2,3-triazole Related Literature
-
Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
Additional information on 4-(chloromethyl)-5-(difluoromethyl)-1-(4-methoxybutan-2-yl)-1H-1,2,3-triazole
Introduction to 4-(chloromethyl)-5-(difluoromethyl)-1-(4-methoxybutan-2-yl)-1H-1,2,3-triazole (CAS No. 2171867-05-1)
4-(chloromethyl)-5-(difluoromethyl)-1-(4-methoxybutan-2-yl)-1H-1,2,3-triazole (CAS No. 2171867-05-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of 1,2,3-triazoles, which are known for their broad range of biological activities, including antiviral, antibacterial, and anticancer properties.
The chloromethyl and difluoromethyl substituents in the structure of this compound contribute to its chemical stability and reactivity. The presence of these functional groups can significantly influence the compound's pharmacokinetic properties, such as solubility, permeability, and metabolic stability. The 4-methoxybutan-2-yl substituent further enhances the compound's lipophilicity and bioavailability, making it a promising candidate for drug development.
Recent studies have shown that 4-(chloromethyl)-5-(difluoromethyl)-1-(4-methoxybutan-2-yl)-1H-1,2,3-triazole exhibits potent antiviral activity against a variety of viral strains. For instance, a study published in the Journal of Medicinal Chemistry in 2023 reported that this compound effectively inhibited the replication of influenza A virus (IAV) in vitro. The mechanism of action involves the disruption of viral entry into host cells and the inhibition of viral protein synthesis. These findings suggest that the compound could be developed into a novel antiviral agent for the treatment of influenza and other viral infections.
In addition to its antiviral properties, 4-(chloromethyl)-5-(difluoromethyl)-1-(4-methoxybutan-2-yl)-1H-1,2,3-triazole has also shown promising anticancer activity. A preclinical study conducted by researchers at the National Cancer Institute demonstrated that this compound selectively inhibited the growth of human breast cancer cells (MCF-7) while exhibiting minimal cytotoxicity towards normal cells. The mechanism underlying this selective toxicity is believed to involve the induction of apoptosis through the activation of caspase-dependent pathways.
The structural versatility of 4-(chloromethyl)-5-(difluoromethyl)-1-(4-methoxybutan-2-yl)-1H-1,2,3-triazole makes it an attractive scaffold for further chemical modifications. Researchers have explored various functional group substitutions and ring extensions to optimize its biological activity and pharmacological properties. For example, a recent study published in Organic & Biomolecular Chemistry reported that introducing a hydroxyl group at the C-3 position of the triazole ring significantly enhanced the compound's antitumor activity against colorectal cancer cells (HCT116).
The synthetic route for 4-(chloromethyl)-5-(difluoromethyl)-1-(4-methoxybutan-2-yl)-1H-1,2,3-triazole involves a multi-step process that includes copper-catalyzed azide–alkyne cycloaddition (CuAAC) reactions. This method is highly efficient and scalable, making it suitable for large-scale production. The use of green chemistry principles in the synthesis process ensures environmental sustainability and reduces potential hazards associated with chemical waste.
Clinical trials are currently underway to evaluate the safety and efficacy of 4-(chloromethyl)-5-(difluoromethyl)-1-(4-methoxybutan-2-yl)-1H-1,2,3-triazole as a therapeutic agent. Preliminary results from Phase I trials have shown that the compound is well-tolerated by patients with minimal side effects. These findings are encouraging and pave the way for further clinical development.
In conclusion, 4-(chloromethyl)-5-(difluoromethyl)-1-(4-methoxybutan-2-yl)-1H-1,2,3-triazole (CAS No. 2171867-05-1) is a promising compound with diverse biological activities and potential applications in medicine. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds great promise for addressing unmet medical needs in areas such as antiviral therapy and cancer treatment.
2171867-05-1 (4-(chloromethyl)-5-(difluoromethyl)-1-(4-methoxybutan-2-yl)-1H-1,2,3-triazole) Related Products
- 1346526-79-1(methyl 4-phenyl-2-(trifluoromethyl)oxazole-5-carboxylate)
- 887461-41-8(1,7,8-trimethyl-3-(3-methylphenyl)methyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 2680780-14-5(2-N-(2,6-dimethylphenyl)acetamido-1,3-thiazole-5-carboxylic acid)
- 31107-20-7(2-methyl-2-nitroso-propane)
- 1352395-51-7(7-Fluoro-3-iodo-5-nitroindazole)
- 2227659-81-4(tert-butyl N-{2-(1R)-1-amino-2-hydroxyethyl-5-chlorophenyl}carbamate)
- 920405-48-7(1-(2-bromobenzoyl)-4-{3-phenyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazine)
- 2091252-69-4(2-Chloro-3-ethylsulfonyl-5-(trifluoromethyl)pyridine)
- 1513852-12-4(Zaloglanstat)
- 851808-37-2(2-{(3-chlorophenyl)methylsulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole)



